1-(Perylen-3-yl)ethanone
Overview
Description
1-(Perylen-3-yl)ethanone is an organic compound with the molecular formula C22H14O. It is a derivative of perylene, a polycyclic aromatic hydrocarbon, and features an ethanone group attached to the perylene core. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Perylen-3-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of perylene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Perylen-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perylene-3-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ethanone group can yield 1-(Perylen-3-yl)ethanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Perylene-3-carboxylic acid.
Reduction: 1-(Perylen-3-yl)ethanol.
Substitution: Halogenated perylene derivatives.
Scientific Research Applications
1-(Perylen-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a probe in photophysical studies.
Biology: Employed in the study of biological systems due to its fluorescent properties.
Medicine: Investigated for potential use in photodynamic therapy and as a fluorescent marker in imaging techniques.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism by which 1-(Perylen-3-yl)ethanone exerts its effects is primarily related to its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to fluorescence. This property is exploited in various applications, including imaging and sensing. The molecular targets and pathways involved are typically those associated with its interaction with light and subsequent energy transfer processes.
Comparison with Similar Compounds
1-(Perylen-3-yl)ethanone can be compared with other perylene derivatives such as:
Perylene-3,4,9,10-tetracarboxylic dianhydride: Known for its use in pigments and dyes.
Perylene-3-carboxylic acid: Utilized in organic synthesis and as a building block for more complex molecules.
1-(Perylen-3-yl)ethanol: A reduced form of this compound with different chemical properties.
The uniqueness of this compound lies in its specific functional group, which imparts distinct reactivity and photophysical characteristics, making it valuable for specialized applications.
Properties
IUPAC Name |
1-perylen-3-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O/c1-13(23)15-11-12-20-18-8-3-6-14-5-2-7-17(21(14)18)19-10-4-9-16(15)22(19)20/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLJMTMGJZKXIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C2C3=CC=CC4=C3C(=CC=C4)C5=C2C1=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546920 | |
Record name | 1-(Perylen-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70546920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7415-79-4 | |
Record name | 1-(Perylen-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70546920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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